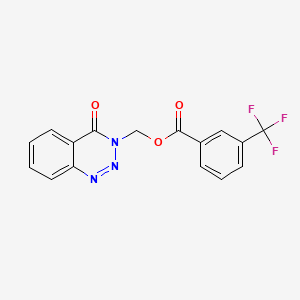

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

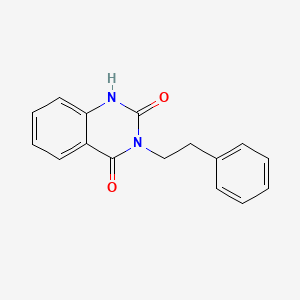

“(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate” is a type of organic compound . It is related to a series of compounds known as bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes .

Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain .Chemical Reactions Analysis

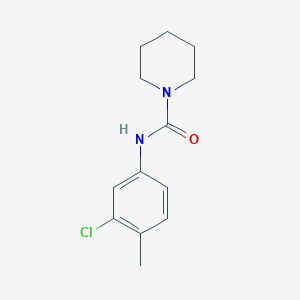

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Physical And Chemical Properties Analysis

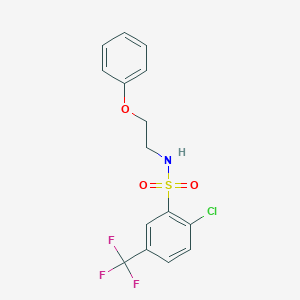

The compound is a solid at 20℃ . It should be stored at 0-10°C and is sensitive to light, moisture, and heat .Safety and Hazards

Wirkmechanismus

Target of Action

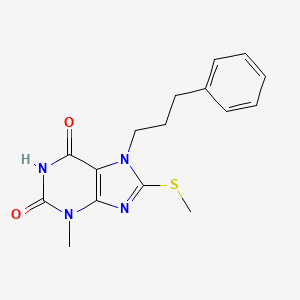

It is known to be used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives .

Mode of Action

The compound interacts with its targets through a process known as peptide synthesis. It acts as a coupling reagent, facilitating the formation of bonds between different amino acids to form peptides . This is a crucial step in the production of proteins, which are essential for many biological functions.

Biochemical Pathways

The compound plays a significant role in the peptide synthesis pathway. By acting as a coupling reagent, it enables the formation of peptide bonds, which are essential for the creation of proteins. These proteins can then participate in various biochemical pathways, influencing numerous physiological processes .

Pharmacokinetics

As a reagent used in peptide synthesis, it is likely to be metabolized and excreted once it has fulfilled its role in the reaction .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides. This can have a wide range of effects at the molecular and cellular level, depending on the specific peptides that are produced. For example, it can lead to the production of proteins that play key roles in cellular structure, function, and signaling .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under inert gas and should be stored at temperatures between 2-8°C to prevent decomposition . Furthermore, it should be protected from light and moisture .

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O3/c17-16(18,19)11-5-3-4-10(8-11)15(24)25-9-22-14(23)12-6-1-2-7-13(12)20-21-22/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTCHXACVGXSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357740 |

Source

|

| Record name | F0624-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-(trifluoromethyl)benzoate | |

CAS RN |

6253-71-0 |

Source

|

| Record name | F0624-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419811.png)

![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6419824.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)

![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)

![7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6419871.png)

![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)